4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE
Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound that features a combination of oxadiazole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The quinoxaline moiety can be introduced through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it into dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted derivatives.
Scientific Research Applications
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It can be used in the development of fluorescent sensors for detecting electron-deficient species, such as nitro-explosive components.
Chemical Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit epidermal growth factor receptor (EGFR) pathways, leading to reduced cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole moiety and exhibits similar chemical reactivity.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: This compound also contains the oxadiazole ring and is used in fluorescent sensor applications.
Uniqueness
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is unique due to its combination of oxadiazole and quinoxaline moieties
Properties
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N5O2/c35-27(19-13-15-21(16-14-19)29-34-33-28(36-29)20-7-2-1-3-8-20)31-23-10-6-9-22(17-23)26-18-30-24-11-4-5-12-25(24)32-26/h1-18H,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAOOIUUSDTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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